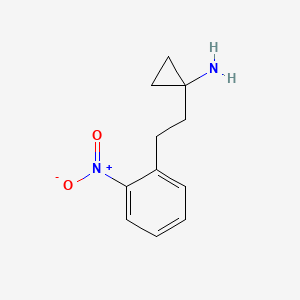

1-(2-Nitrophenethyl)cyclopropan-1-amine

Description

1-(2-Nitrophenethyl)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a 2-nitrophenethyl substituent. The compound consists of a cyclopropane ring directly bonded to an amine group, with a phenethyl chain substituted by a nitro group at the ortho position of the benzene ring.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |

InChI |

InChI=1S/C11H14N2O2/c12-11(7-8-11)6-5-9-3-1-2-4-10(9)13(14)15/h1-4H,5-8,12H2 |

InChI Key |

NNUPFKLSNLEITL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCC2=CC=CC=C2[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenethyl)cyclopropan-1-amine typically involves the reaction of 2-nitrophenethyl bromide with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenethyl)cyclopropan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

Substitution: The cyclopropane ring can undergo substitution reactions with various electrophiles under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitro derivatives.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Nitrophenethyl)cyclopropan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Structural Features of Cyclopropan-1-amine Derivatives

Key Observations :

- Phenethyl vs. Direct Aryl Substitution : The phenethyl chain in 1-(2-Nitrophenethyl)cyclopropan-1-amine introduces flexibility and lipophilicity, unlike analogs with direct aryl substitution (e.g., bromophenyl derivatives) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

Key Observations :

- Phenethyl Chain Synthesis : Requires sequential alkylation or coupling reactions to attach the phenethyl group, contrasting with direct aryl substitution methods .

Biological Activity

1-(2-Nitrophenethyl)cyclopropan-1-amine is an organic compound characterized by its unique structure, which includes a cyclopropane ring attached to a 2-nitrophenethyl group. Its molecular formula is C11H14N2O2, and it has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and antifungal domains.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |

| InChI | InChI=1S/C11H14N2O2/c12-11(7-8-11)6-5-9-3-1-2-4-10(9)13(14)15/h1-4H,5-8,12H2 |

| InChI Key | NNUPFKLSNLEITL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(CCC2=CC=CC=C2N+[O-])N |

Antimicrobial Properties

Research indicates that 1-(2-Nitrophenethyl)cyclopropan-1-amine exhibits significant antimicrobial activity. Its mechanism of action may involve the reduction of the nitro group to form reactive intermediates that can interact with microbial cellular components, leading to cell death.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, 1-(2-Nitrophenethyl)cyclopropan-1-amine was tested against several bacterial strains. The results showed that it had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic properties against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, which is a crucial mechanism for the development of anti-cancer drugs.

Research Findings:

A recent study evaluated the cytotoxic effects of various derivatives, including 1-(2-Nitrophenethyl)cyclopropan-1-amine, on cancer cell lines such as MDA-MB-231 and HT-29. The compound exhibited varying degrees of cytotoxicity, with specific concentrations leading to significant cell death compared to control groups .

The biological activity of 1-(2-Nitrophenethyl)cyclopropan-1-amine is hypothesized to involve several mechanisms:

- Reduction of Nitro Group: The nitro group can be reduced to an amine, forming reactive species that can interact with nucleophilic sites in biological molecules.

- Structural Rigidity: The cyclopropane ring contributes to the compound's structural rigidity, potentially enhancing its binding affinity to biological targets.

Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenethyl)cyclopropan-1-amine | Nitro group in para position | Antimicrobial activity |

| Cyclopropanamine derivatives | Various substituents on cyclopropane | Variable biological activity |

Uniqueness: The ortho position of the nitro group in 1-(2-Nitrophenethyl)cyclopropan-1-amine significantly influences its chemical reactivity and biological activity compared to its para-substituted analogs.

Q & A

Q. What are the common synthetic routes for 1-(2-Nitrophenethyl)cyclopropan-1-amine, and what reaction conditions are critical for success?

Methodological Answer: Synthesis typically involves cyclopropanation of a nitro-substituted phenethyl precursor followed by amine functionalization. Key steps include:

- Cyclopropanation: Using palladium-catalyzed carbonylation or strain-promoted ring-opening reactions to form the cyclopropane ring .

- Amine Introduction: Reductive amination or nucleophilic substitution under basic conditions (e.g., NaHCO₃ in dichloromethane) .

- Critical Conditions: Temperature control (<40°C to avoid nitro group reduction), inert atmosphere (N₂/Ar), and catalysts like Pd(OAc)₂ for regioselectivity .

Q. How is the purity and structural integrity of 1-(2-Nitrophenethyl)cyclopropan-1-amine validated in research settings?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

- Spectroscopy:

- X-ray Crystallography: Resolves stereochemistry and bond angles in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control during synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd, Cu, or Ni catalysts to enhance cyclopropanation efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve nitro group stability but may reduce cyclopropane ring strain .

- Stereochemical Control: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation yield enantiomerically pure products .

Q. What mechanistic insights explain the nitro group’s influence on pharmacological activity?

Methodological Answer:

- Electron-Withdrawing Effects: The nitro group enhances electrophilicity, improving receptor binding (e.g., serotonin transporters) .

- Metabolic Stability: Nitro reduction in vivo may generate reactive intermediates, requiring prodrug strategies .

- Computational Modeling: DFT calculations predict binding affinity to monoamine transporters (e.g., ΔG = -8.2 kcal/mol for SERT) .

Q. How can researchers resolve contradictions in substituent-driven reactivity across studies?

Methodological Answer:

- Systematic SAR Studies: Synthesize analogs with single substituent variations (e.g., 2-nitro vs. 3-nitro) to isolate effects .

- Kinetic Analysis: Compare reaction rates (e.g., Hammett plots) to quantify electronic contributions .

- Meta-Analysis: Aggregate data from PubChem and DSSTox to identify trends (e.g., nitro groups reduce logP by 0.5–1.0) .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.